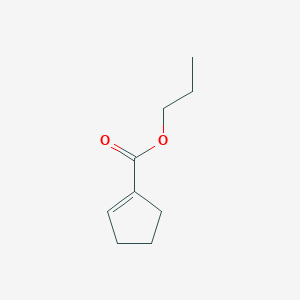
Propyl cyclopent-1-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopentene, featuring a propyl ester functional group attached to the cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
Propyl cyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclopent-1-ene-1-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Another method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine. This method provides multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Propyl cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield cyclopent-1-ene-1-carboxylic acid, while reduction with LiAlH4 can produce propyl cyclopent-1-ene-1-methanol.
科学研究应用
Propyl cyclopent-1-ene-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a building block for drug development.
作用机制
The mechanism of action of propyl cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in metabolic pathways where esters are converted to more reactive intermediates.
相似化合物的比较
Similar Compounds
Methyl cyclopent-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl cyclopent-1-ene-1-carboxylate: Contains an ethyl ester group, differing in the length of the alkyl chain.
Cyclopent-1-ene-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness
Propyl cyclopent-1-ene-1-carboxylate is unique due to its specific ester group, which influences its reactivity and physical properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and material science.
属性
CAS 编号 |
206274-81-9 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
propyl cyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-2-7-11-9(10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI 键 |
JGDNVLACHNTXJI-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
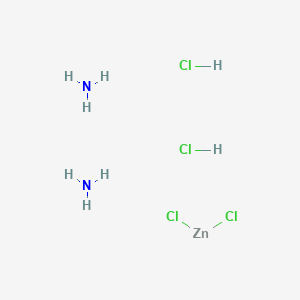
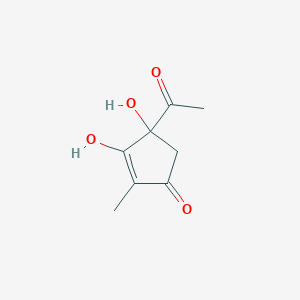
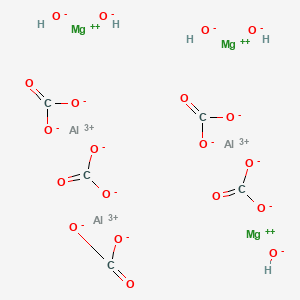

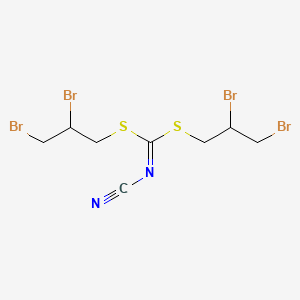
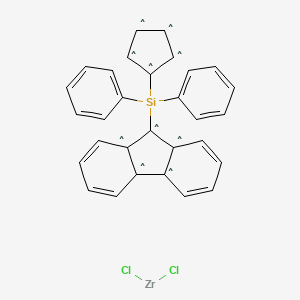
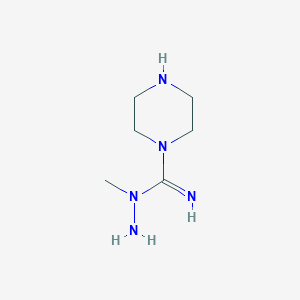
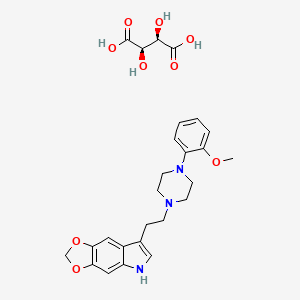
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)
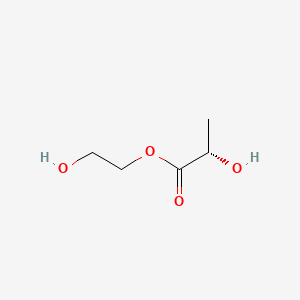
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
